

# (1S,2S)-2-Fluorocyclopropanecarboxylic Acid: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: (1S,2S)-2-fluorocyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(1S,2S)-2-Fluorocyclopropanecarboxylic acid**, with the CAS number 127199-14-8, is a chiral, fluorinated organic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its unique structure, featuring a strained cyclopropane ring, a fluorine atom, and a carboxylic acid functional group, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex, biologically active molecules.<sup>[1][2]</sup> The presence of fluorine can enhance metabolic stability and bioavailability in drug candidates, while the rigid cyclopropane scaffold provides conformational constraint, and the chiral centers allow for stereospecific interactions with biological targets.<sup>[2]</sup>

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **(1S,2S)-2-fluorocyclopropanecarboxylic acid**, intended to serve as a comprehensive resource for professionals in research and drug development.

## Chemical and Physical Properties

The physicochemical properties of **(1S,2S)-2-fluorocyclopropanecarboxylic acid** are summarized below. It is important to note that many of these values are predicted through

computational models due to a lack of extensive experimental data in publicly available literature.

Property	Value	Source
Molecular Formula	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>	[1][3]
Molecular Weight	104.08 g/mol	[3][4]
CAS Number	127199-14-8	[1]
Appearance	Data not available	[1]
Melting Point	Data not available	[1]
Boiling Point (Predicted)	202.3 ± 33.0 °C	[1]
Density (Predicted)	1.35 ± 0.1 g/cm <sup>3</sup>	[1]
pKa (Predicted)	3.78 ± 0.20	[1]
Storage Temperature	2-8°C	[1]
Solubility	Data not available	[1]

Synonyms:

- Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2S)-[1]
- (cis)-2-fluorocyclopropanecarboxylic acid (relative stereochemistry)[1]

## Synthesis and Reactivity

**(1S,2S)-2-Fluorocyclopropanecarboxylic acid** is a key intermediate in the synthesis of various pharmaceuticals, most notably as a side chain for the broad-spectrum quinolone antibacterial agent, sitafloxacin.[5] The synthesis of this chiral fragment is often challenging and costly, prompting the development of novel and efficient synthetic routes.[5]

## Experimental Protocols

A five-step synthesis route starting from allyl alcohol has been reported with an overall yield of 35.3%.[6] The structures of the intermediates and the final product were confirmed using <sup>1</sup>H

NMR and Mass Spectrometry.[6]

Experimental Workflow:



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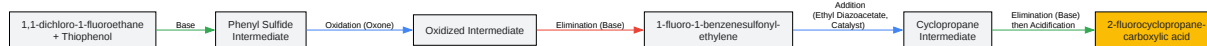
Caption: Five-step synthesis of 2-fluorocyclopropanecarboxylic acid.

Detailed Protocol:

- Protection: The hydroxyl group of allyl alcohol is protected with a benzyl group to form allyl benzyl ether.
- Cyclopropanation: The allyl benzyl ether undergoes a cyclopropanation reaction. Optimal conditions involve a reactant ratio of  $n(\text{allylbenzyl ether}) : n(\text{dibromofluoromethane}) = 1:1.2$ , using benzyl triethylammonium chloride as a phase transfer catalyst.[6]
- Deprotection: The benzyl group is removed to yield the corresponding alcohol.
- Debromination: The resulting intermediate is treated with zinc powder as a reducing agent at 70°C to remove bromine atoms.[6]
- Oxidation: The final oxidation step is carried out in a mixed solvent of acetone and water (4:1 volume ratio) to yield 2-fluorocyclopropanecarboxylic acid.[6]

A patented method describes a different approach to synthesizing 2-fluorocyclopropanecarboxylic acid.[5]

Experimental Workflow:



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Caption: Synthesis of 2-fluorocyclopropanecarboxylic acid via a phenyl sulfide intermediate.

#### Detailed Protocol:

- **Phenyl Sulfide Formation:** 1,1-dichloro-1-fluoroethane reacts with thiophenol in the presence of a base to form a phenyl sulfide intermediate.[5]
- **Oxidation:** The intermediate is oxidized using Oxone.[5]
- **Elimination:** The oxidized product undergoes an elimination reaction under basic conditions to yield 1-fluoro-1-benzenesulfonyl-ethylene.[5]
- **Cyclopropanation:** An addition reaction with ethyl diazoacetate in the presence of a catalyst forms the cyclopropane intermediate.[5]
- **Hydrolysis and Acidification:** A final elimination reaction under basic conditions, followed by acidification, yields the target 2-fluorocyclopropanecarboxylic acid.[5]

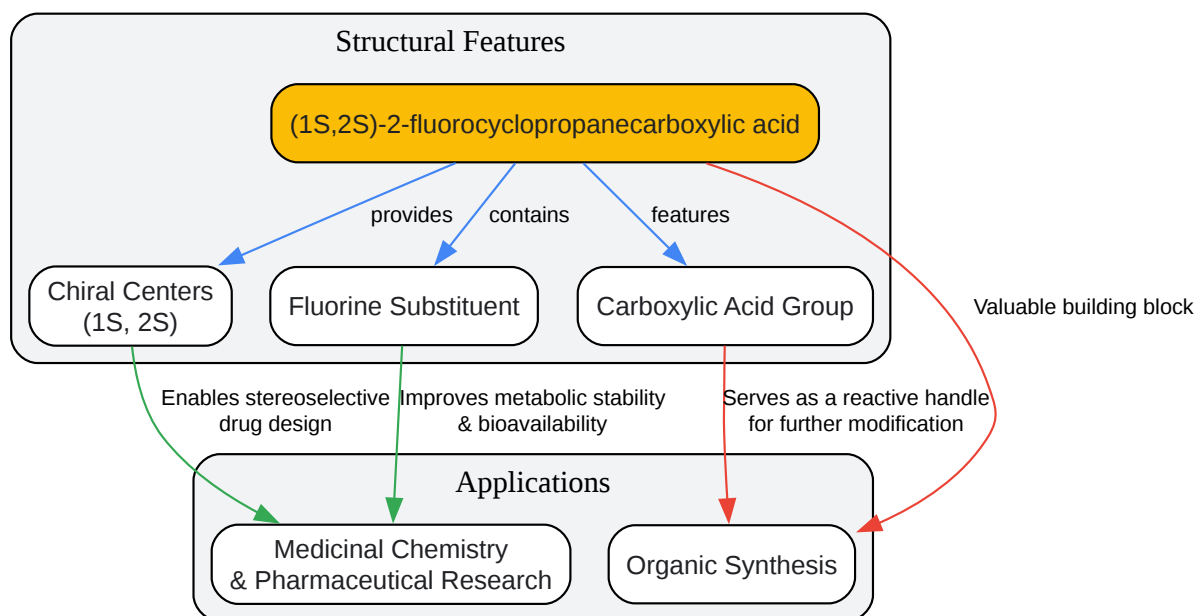
## Spectroscopic Data

Characterization of **(1S,2S)-2-fluorocyclopropanecarboxylic acid** and its intermediates is typically performed using standard analytical techniques.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{19}\text{F}$  NMR are critical for confirming the structure and stereochemistry. While a specific spectrum for the (1S,2S) isomer is not readily available, data for the related (1S,2R) isomer can provide insight into the expected chemical shifts and coupling constants for the cyclopropyl protons and the fluorine atom.[7]
- **Mass Spectrometry (MS):** MS is used to confirm the molecular weight of the compound and its fragments.[6]

# Applications in Drug Discovery and Organic Synthesis

The unique structural features of **(1S,2S)-2-fluorocyclopropanecarboxylic acid** make it a highly sought-after building block in pharmaceutical and chemical research.[1]



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Caption: Relationship between structure and applications.

- **Pharmaceutical Research:** This compound is a key intermediate for preparing various drugs. [1] Its incorporation into molecules can lead to new medicinal agents with improved therapeutic profiles, efficacy, and selectivity.[1] It is notably used in the synthesis of novel chiral (aminoazaspiroheptanyl)(fluorocyclopropyl)quinolone antibacterial agents.[3]
- **Organic Synthesis:** It serves as a versatile building block for creating a wide range of biologically active compounds.[1] The cis-stereoisomer, in particular, has been shown to be more potent against Gram-positive bacteria in certain quinolone derivatives compared to the trans counterpart.[8][9]

## Safety and Handling

While specific safety data for the (1S,2S) isomer is limited, GHS hazard information for the related (1R,2S) isomer indicates potential hazards.[4] Users should handle this chemical with appropriate precautions, including the use of personal protective equipment.

- May cause respiratory irritation.[4]
- May be harmful if swallowed.[4]
- May cause skin irritation or severe skin burns and eye damage.[4]

It is recommended to store the compound at 2-8°C in a dry, sealed container.[1][10]

## Conclusion

**(1S,2S)-2-Fluorocyclopropanecarboxylic acid** is a specialized chiral building block with significant potential in drug discovery and organic synthesis. Its distinct combination of a fluorinated cyclopropane ring and a carboxylic acid functional group provides a powerful tool for medicinal chemists to design next-generation therapeutics with enhanced properties. While the synthesis can be complex, ongoing research into more efficient methods highlights its importance. Further experimental characterization of its physical and chemical properties will be invaluable to the scientific community.

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